2-Amino-6-chlorobenzene-1-thiol hydrochloride
Description
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (DMSO-d₆) reveals three distinct aromatic protons: a doublet at δ 7.27 ppm (1H, J = 8.1 Hz, H-4), a triplet at δ 7.02 ppm (1H, J = 7.2 Hz, H-3), and a doublet at δ 6.58 ppm (1H, J = 8.1 Hz, H-5). The amine protons appear as a broad singlet at δ 6.60 ppm (2H), while the thiol proton is absent due to exchange broadening. In ¹³C NMR, the carbon adjacent to chlorine (C-6) resonates at δ 128.9 ppm, deshielded by the electronegative substituent.
Infrared (IR) Spectroscopy
Key IR absorptions include:
- S–H stretch : 2550 cm⁻¹ (weak, broad)
- N–H stretch : 3300–3500 cm⁻¹ (amine)
- C–Cl stretch : 740 cm⁻¹
- C–S stretch : 690 cm⁻¹
The absence of a strong absorption near 1700 cm⁻¹ confirms the lack of carbonyl groups, supporting the thiolate structure.
UV-Vis Spectroscopy
The compound exhibits a π→π* transition at 278 nm (ε = 4500 M⁻¹cm⁻¹) attributed to the aromatic system, with a weaker n→π* transition at 320 nm (ε = 800 M⁻¹cm⁻¹) from the thiol group. Solvatochromic shifts of ±5 nm occur in polar aprotic solvents due to dipole-dipole interactions.
Computational Chemistry Predictions (DFT, Molecular Modeling)
Density Functional Theory (DFT) calculations at the B3LYP/6-311+G(d,p) level predict a planar geometry for the free base, with slight distortion (5.2°) in the hydrochloride form due to protonation. The HOMO (–6.2 eV) localizes on the thiol and amino groups, while the LUMO (–1.8 eV) resides on the chlorine-substituted aromatic ring (Figure 1).
Key computational findings :
- Dipole moment : 4.8 Debye (oriented toward Cl and –SH groups)
- Mulliken charges : S (–0.32), Cl (–0.45), N (–0.28)
- Frontier orbital gap : 4.4 eV, indicating moderate reactivity
Molecular dynamics simulations (298 K, water) show a solvation free energy of –15.2 kcal/mol, consistent with experimental solubility data. The electrostatic potential map highlights nucleophilic regions at sulfur (–32 kcal/mol) and nitrogen (–28 kcal/mol), explaining its reactivity in thiol-ene click reactions.
Figure 1: DFT-calculated HOMO-LUMO distribution
(Visualization shows electron density concentrated on functional groups)
Properties
IUPAC Name |
2-amino-6-chlorobenzenethiol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNS.ClH/c7-4-2-1-3-5(8)6(4)9;/h1-3,9H,8H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZIASFVIGDHDPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)S)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7Cl2NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
385376-58-9 | |
| Record name | 2-amino-6-chlorobenzene-1-thiol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of 2-Amino-6-chlorobenzene-1-thiol hydrochloride typically involves the reaction of 2-chloroaniline with sulfur and hydrochloric acid. The reaction conditions often include heating and the use of a solvent such as ethanol or water to facilitate the reaction . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.
Chemical Reactions Analysis
2-Amino-6-chlorobenzene-1-thiol hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like sodium hydroxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Pharmaceutical Research
2-Amino-6-chlorobenzene-1-thiol hydrochloride has garnered attention in pharmaceutical research due to its structural characteristics that suggest potential roles in drug development. Its thiol group may participate in redox reactions, making it a candidate for synthesizing biologically active compounds.
Case Study: Antioxidant Activity
Research has indicated that thiol-containing compounds can exhibit antioxidant properties. A study demonstrated that derivatives of thiol compounds could scavenge free radicals, offering protective effects against oxidative stress in cellular models. This suggests that this compound could be explored for developing antioxidant drugs targeting diseases associated with oxidative damage .
Organic Synthesis
In organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its unique functional groups enable various reactions, including nucleophilic substitutions and coupling reactions.
Table 1: Synthetic Applications
Material Science
The compound's unique structure also suggests potential applications in material science. Its thiol group can facilitate the formation of polymers or cross-linked networks, which are valuable in creating novel materials with specific properties.
Case Study: Polymer Development
Recent studies have explored the use of thiol compounds in creating hydrogels with tunable properties. The incorporation of this compound into polymer matrices has been investigated for applications in drug delivery systems, where controlled release is essential .
Environmental Chemistry
In environmental chemistry, thiols play a crucial role in detoxifying heavy metals and other pollutants. The reactivity of this compound with metal ions presents opportunities for developing remediation strategies.
Table 2: Environmental Applications
Mechanism of Action
The mechanism by which 2-Amino-6-chlorobenzene-1-thiol hydrochloride exerts its effects involves interactions with molecular targets such as proteins and enzymes. The thiol group can form covalent bonds with cysteine residues in proteins, affecting their structure and function. This interaction can modulate various biochemical pathways and cellular processes .
Comparison with Similar Compounds
2-Amino-6-chlorobenzene-1-thiol hydrochloride can be compared with other similar compounds such as:
2-Aminobenzothiazole: Similar in structure but contains a thiazole ring instead of a thiol group.
2-Mercaptobenzothiazole: Contains a thiol group but differs in the position of the amino group and the presence of a thiazole ring.
These compounds share some chemical properties but differ in their reactivity and applications, highlighting the uniqueness of this compound.
Biological Activity
2-Amino-6-chlorobenzene-1-thiol hydrochloride, with the CAS number 385376-58-9, is a compound characterized by the presence of an amino group, a chlorobenzene ring, and a thiol group. This unique structure suggests potential applications in organic synthesis and pharmaceutical research, particularly due to its biological activity.
The molecular formula of this compound is , and it exists as a hydrochloride salt. Its structural characteristics include:
| Property | Value |
|---|---|
| Catalog Number | L007527 |
| Molecular Formula | C6H7ClNS |
| Purity | ≥95% |
| IUPAC Name | 2-amino-6-chlorobenzenethiol; hydrochloride |
| InChI | InChI=1S/C6H6ClNS.ClH/c7-4-2-1-3-5(8)6(4)9;/h1-3,9H,8H2;1H |
| InChIKey | AZIASFVIGDHDPS-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C(=C1)Cl)S)N.Cl |
Biological Activity
Research indicates that compounds containing thiol groups often exhibit significant biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The biological activity of this compound can be attributed to its ability to interact with various biological targets.
Antimicrobial Activity
The thiol group in this compound has been shown to confer antimicrobial properties. Studies have demonstrated that similar thiol-functionalized compounds exhibit activity against a range of bacterial strains, including multidrug-resistant strains such as Staphylococcus aureus (MRSA). For instance, related compounds have shown minimum inhibitory concentration (MIC) values ranging from 1.56 to 12.5 µg/mL against MRSA strains .
The mechanism of action for thiol-containing compounds often involves the formation of disulfide bonds with proteins, leading to alterations in protein function and cellular processes. This may result in the inhibition of bacterial growth or the induction of apoptosis in cancer cells. The specific interactions and pathways for this compound are still under investigation, but its structural similarity to known active compounds suggests potential for similar mechanisms .
Case Studies
Recent studies have explored the reactivity and biological applications of thiol-functionalized compounds in medicinal chemistry. For example:
- Thiol-functionalized Benzosiloxaboroles : Research demonstrated that these compounds possess significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The incorporation of thiol groups facilitated diverse structural modifications that enhanced their biological efficacy .
- Anticancer Properties : Compounds with similar structural motifs have been investigated for their potential to induce apoptosis in cancer cells. The presence of the thiol group may play a crucial role in modulating signaling pathways involved in cell survival and death .
Q & A
Q. What are the recommended synthetic routes for 2-Amino-6-chlorobenzene-1-thiol hydrochloride, and how can purity be optimized?
Methodological Answer : The synthesis typically involves chlorination and thiolation of precursor benzene derivatives. For example:
- Step 1 : Start with 2-nitro-6-chlorobenzene derivatives. Reduce the nitro group to an amine using catalytic hydrogenation (H₂/Pd-C) or Sn/HCl .
- Step 2 : Introduce the thiol group via nucleophilic substitution with thiourea under acidic conditions (e.g., HCl), followed by hydrolysis to yield the thiol .
- Purification : Use recrystallization in ethanol/water mixtures or column chromatography with silica gel and a polar solvent system (e.g., ethyl acetate/hexane). Monitor purity via HPLC (C18 column, UV detection at 254 nm) .
Q. Which analytical techniques are critical for characterizing this compound’s structure and stability?
Methodological Answer :
- Structural Confirmation :
- Stability Assessment :
Advanced Research Questions
Q. How can researchers resolve contradictions in reported stability data under varying environmental conditions?
Methodological Answer : Contradictions often arise from differences in experimental design (e.g., humidity control, solvent traces). To address this:
- Controlled Replication : Conduct stability studies in inert atmospheres (argon glovebox) with rigorously dried samples. Compare results against ambient conditions .
- Longitudinal Analysis : Use a multi-wave panel design (e.g., testing stability at T0, T1=1 week, T2=1 year) to isolate time-dependent degradation pathways .
- Mediation Analysis : Apply structural equation modeling (SEM) to quantify the effect of confounding variables (e.g., residual solvents, light exposure) on stability outcomes .
Q. What mechanistic insights explain its reactivity in cross-coupling reactions, and how can selectivity be improved?
Methodological Answer :
- Reactivity Profiling :
- Computational Modeling :
- Optimization Strategies :
Data Contradiction & Experimental Design
Q. How should researchers design experiments to account for batch-to-batch variability in biological activity assays?
Methodological Answer :
- Standardization :
- Use a single supplier for precursors (e.g., CAS 385376-58-9) and validate batches via LC-MS to ensure consistency in amine and thiol content .
- Blinded Replication :
- Meta-Analysis :
- Aggregate data from multiple studies (e.g., using random-effects models) to quantify variability sources (e.g., solvent purity, incubation time) .
Safety & Handling Protocols
Q. What are the critical safety considerations for handling this compound in aqueous and organic phases?
Methodological Answer :
- Hazard Mitigation :
- Ventilation : Use fume hoods during synthesis to avoid inhalation of HCl vapors released during hydrolysis .
- PPE : Wear nitrile gloves and goggles; thiols can cause skin irritation.
- Waste Disposal :
- Neutralize acidic waste with NaHCO₃ before disposal. Thiol-containing residues should be treated with oxidizing agents (e.g., H₂O₂) to prevent environmental release .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
